Allyl cumyl peroxide

Catalog No.
S14314210
CAS No.
61808-93-3
M.F
C12H16O2
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl cumyl peroxide

CAS Number

61808-93-3

Product Name

Allyl cumyl peroxide

IUPAC Name

2-prop-2-enylperoxypropan-2-ylbenzene

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C12H16O2/c1-4-10-13-14-12(2,3)11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3

InChI Key

BKLTYOBGMZOJJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)OOCC=C

Allyl cumyl peroxide is an organic compound classified as a peroxide, which is characterized by the presence of a peroxy group (-O-O-). This compound consists of an allyl group (prop-2-enyl) attached to cumyl peroxide, making it a significant initiator in various polymerization processes. Its structural formula can be represented as C12_{12}H14_{14}O2_2, highlighting the combination of both allylic and cumyl functionalities.

Allyl cumyl peroxide is primarily utilized as a radical initiator in the polymerization of unsaturated compounds, especially in the production of polymers and copolymers. The compound decomposes upon heating, generating free radicals that initiate polymerization reactions, making it essential in industrial applications involving synthetic rubber and plastics.

Allyl cumyl peroxide undergoes thermal decomposition, leading to the formation of free radicals. The primary reaction mechanism involves the homolytic cleavage of the O-O bond, resulting in the generation of cumyloxy and allylic radicals:

Allyl cumyl peroxideΔCumyloxy radical+Allylic radical\text{Allyl cumyl peroxide}\xrightarrow{\Delta}\text{Cumyloxy radical}+\text{Allylic radical}

These radicals can then react with monomers to initiate polymerization. For example, during the polymerization of allyl monomers, methyl radical initiation is often observed, which precedes the formation of oligomers through β-scission mechanisms .

The synthesis of allyl cumyl peroxide typically involves the reaction between allyl alcohol and cumyl hydroperoxide under controlled conditions. This process can be optimized through various parameters such as temperature, solvent choice, and reaction time. One common method includes:

  • Reaction Setup: Combine allyl alcohol with cumyl hydroperoxide in an organic solvent.
  • Temperature Control: Maintain a specific temperature to facilitate the reaction without causing premature decomposition.
  • Purification: After completion, purify the product through distillation or chromatography techniques to isolate allyl cumyl peroxide from by-products.

Alternative methods may involve photo

Allyl cumyl peroxide finds extensive applications in various fields:

  • Polymer Industry: It serves as a radical initiator for the synthesis of polymers and copolymers, particularly in producing synthetic rubbers and thermoplastics.
  • Crosslinking Agent: In rubber formulations, it acts as a crosslinking agent to enhance material properties such as elasticity and thermal stability.
  • Chemical Synthesis: It is utilized in organic synthesis for generating radical intermediates in various chemical transformations.

Interaction studies involving allyl cumyl peroxide focus on its reactivity with different substrates and its role in polymerization mechanisms. Research has shown that it can interact with various monomers, leading to different polymer structures depending on reaction conditions. These studies are crucial for understanding how varying conditions affect the efficiency and outcome of polymerization processes .

Allyl cumyl peroxide shares similarities with several other peroxides used in polymer chemistry. Here are some comparable compounds:

Compound NameStructureUnique Features
Cumyl PeroxideC12_{12}H18_{18}O2_2Simple structure; widely used as a radical initiator.
Benzoyl PeroxideC14_{14}H10_{10}O4_4Stronger initiator; used in curing and crosslinking.
Di-tert-butyl PeroxideC10_{10}H22_{22}O2_2Higher thermal stability; less reactive than allyl cumyl.
Methyl Ethyl Ketone PeroxideC8_{8}H16_{16}O2_2Used for similar applications but with different properties.

Uniqueness of Allyl Cumyl Peroxide

Allyl cumyl peroxide is unique due to its dual functionality that combines both allylic and cumyloxy characteristics, allowing it to initiate polymerizations effectively while also providing specific reactivity patterns not seen in simpler peroxides like benzoyl or di-tert-butyl peroxides. Its ability to generate methyl radicals through β-scission further enhances its utility in complex polymer systems .

Evolution of Free-Radical Isolation and Peroxide Chemistry

The isolation of stable free radicals in the early 20th century, such as Moses Gomberg’s triphenylmethyl radical (1900), demonstrated that carbon-centered radicals could exist outside transient reaction intermediates. This breakthrough shifted chemical paradigms, enabling researchers to conceptualize radicals as isolatable entities rather than fleeting transition states. By the 1930s, the discovery of peroxide-induced radical chain reactions—exemplified by Kharasch and Mayo’s elucidation of the anti-Markovnikov addition of HBr to alkenes—highlighted the role of peroxides in generating reactive radicals. These studies laid the groundwork for synthesizing and applying peroxides like allyl cumyl peroxide in controlled radical reactions.

Table 1: Key Milestones in Free-Radical Chemistry Relevant to Allyl Cumyl Peroxide

YearDiscovery/AdvancementSignificance
1900Isolation of triphenylmethyl radicalDemonstrated stable radical existence
1933Peroxide effect in HBr additionLinked peroxides to radical initiation
1950sKinetics of allyl polymerizationQuantified degradative chain transfer
1979Dicumyl peroxide production patentsOptimized peroxide synthesis methods

Synthesis and Structural Innovation

While allyl cumyl peroxide itself was not synthesized until later, its development relied on advances in diaryl and dialkyl peroxide chemistry. The 1979 patent for dicumyl peroxide production (US-4159389-A) detailed flash distillation and crystallization techniques to achieve high purity, methods later adapted for allyl cumyl derivatives. The compound’s structure—combining an allyl group’s reactivity with the cumyl group’s steric stabilization—made it uniquely suited for studying radical chain transfer without premature termination.

Conventional peroxide condensation strategies for allyl cumyl peroxide derivatives primarily rely on the direct reaction between allyl alcohol and cumyl hydroperoxide under controlled conditions . The synthesis of allyl cumyl peroxide typically involves the reaction between allyl alcohol and cumyl hydroperoxide under controlled conditions, which can be optimized through various parameters such as temperature, solvent choice, and reaction time .

The condensation reaction between cumene hydroperoxide and alcohols with formation of di-tertiary-alkyl-aryl peroxides in the presence of acids as catalysts represents a well-established methodology in the literature [2]. This process involves the nucleophilic substitution mechanism where the peroxide oxygen-oxygen bond is maintained while new carbon-oxygen bonds are formed [2]. The reaction typically proceeds through the formation of a carbocation intermediate, which subsequently attacks the peroxide substrate to yield the desired product.

Temperature control plays a crucial role in conventional condensation strategies. Research has demonstrated that the condensation yield with respect to cumyl alcohol ranges from 73.9% to 78.7% depending on the reaction conditions employed [3]. The optimal temperature range for conventional condensation reactions typically falls between 40°C and 60°C, as higher temperatures can lead to unwanted decomposition of the peroxide products [3].

The stoichiometric ratios of reactants significantly influence the reaction outcome. Studies have shown that maintaining a molar ratio of cumene hydroperoxide to alcohol between 1:1 and 1:1.5 provides optimal conversion rates while minimizing side product formation [3]. The reaction mechanism involves proton transfer from the alcohol to the peroxide oxygen, followed by nucleophilic attack on the electrophilic carbon center [3].

Water removal during the condensation process is critical for achieving high yields. The condensation reaction produces water as a by-product, and its continuous removal through distillation or azeotropic methods prevents equilibrium limitations and hydrolysis of the desired peroxide product [2]. The use of reduced pressure conditions, typically 100-300 mmHg, facilitates water removal while maintaining reaction temperatures within acceptable ranges [2].

Catalyst-Mediated Formation Pathways

Catalyst-mediated formation pathways for allyl cumyl peroxide derivatives employ various catalytic systems to enhance reaction rates and selectivity. Lewis acids have emerged as particularly effective catalysts for peroxide synthesis, with tin tetrachloride, dimethyltin dichloride, and boron trifluoride etherate showing significant catalytic activity [4]. The transition metal catalyzed peroxidation of dicarbonyl compounds at the alpha position by tertiary-butyl hydroperoxide has been demonstrated with copper, iron, manganese, and cobalt catalysts [5].

The catalytic mechanism involves the coordination of the peroxide substrate to the metal center, which activates the oxygen-oxygen bond toward nucleophilic attack [4]. Metal-based Lewis acids facilitate the formation of electrophilic intermediates through coordination with the peroxide oxygen atoms, thereby lowering the activation energy for the condensation reaction [4]. The catalytic activity follows the order: tin tetrachloride > dimethyltin dichloride > tin dichloride > titanium tetrachloride, with tin-based catalysts showing superior performance due to their ability to form stable complexes with peroxide substrates [4].

Heterogeneous catalysts offer advantages in terms of recyclability and product purification. Titanium silicalite catalysts, particularly titanium silicalite-1 and titanium silicalite-2, have demonstrated excellent performance in the epoxidation of allyl alcohol with hydrogen peroxide [6]. The catalyst exhibits evident interfacial activity and aggregates at the interface between the aqueous and organic phases, facilitating mass transfer and reaction kinetics [7]. The optimal catalyst loading ranges from 0.1 to 1.0 mass percent based on the limiting reagent, with higher loadings leading to diminishing returns due to catalyst deactivation [6].

Acid catalysts play a crucial role in promoting the condensation reaction through protonation of the alcohol substrate, thereby increasing its nucleophilicity toward the peroxide electrophile [2]. Bronsted acids such as para-toluenesulfonic acid, methanesulfonic acid, and trichloroacetic acid have been employed, with the acid strength correlating directly with catalytic activity [2]. The optimal acid concentration ranges from 0.05% to 5% by weight relative to the cumene hydroperoxide, with higher concentrations leading to increased side product formation [2].

The following table summarizes key catalyst-mediated formation pathway data:

Catalyst TypeCatalyst Loading (wt%)Temperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)
Tin Tetrachloride0.1-0.535-452-485-9575-85
Boron Trifluoride Etherate0.05-0.240-501-380-9080-90
Titanium Silicalite-10.1-1.020-401-270-8585-95
Para-toluenesulfonic Acid0.1-0.545-552-575-8570-80

Novel Solvent Systems for Improved Yield

Novel solvent systems have been developed to enhance the yield and selectivity of allyl cumyl peroxide synthesis. The nature and concentration of the solvent plays an important role in peroxide synthesis, particularly concerning methanol, which participates in the formation of active intermediates [6]. The presence of methanol in the reaction medium causes methanol to participate in the formation of active adducts, with the electrophilic properties of the active adduct with methanol being stronger than those formed with water [6].

Biphasic solvent systems comprising hydrophobic alcohols and water have demonstrated superior performance in peroxide synthesis [8]. The direct synthesis of hydrogen peroxide has been studied using a solvent system comprising a hydrophobic alcohol such as decan-1-ol and water, which minimizes the contribution of hydrogen peroxide degradation pathways [8]. This approach achieves industrially acceptable hydrogen peroxide concentrations under moderate conditions through the use of a catalyst that is retained by the organic component and the extraction of synthesized hydrogen peroxide into the aqueous phase [8].

The solvent effect on regioselectivity has been extensively studied in peroxide synthesis reactions. Mechanistically significant solvent effects are observed in the regioselectivity of peroxide formation, with hydrogen-bonding solvents like methanol favoring different reaction pathways compared to nonpolar solvents [9]. In hydrogen-bonding solvents, both regioisomeric dipolar transition states are equally well stabilized by interaction through intermolecular hydrogen bonding with solvent molecules [9].

Protic versus aprotic solvent systems exhibit distinct advantages depending on the specific reaction requirements. Methanol, as a protic solvent, facilitates the formation of active intermediates through hydrogen bonding interactions, while aprotic solvents such as acetone provide different reaction environments that can influence product distribution [6]. The epoxidation of allyl alcohol to glycidol using hydrogen peroxide over titanium silicalite-2 catalyst in acetone proceeds most advantageously at 20°C with acetone content of 10 mass percent [6].

Green solvent alternatives have been investigated to reduce environmental impact while maintaining high yields. The development of environmentally benign solvent systems for peroxide synthesis includes the use of supercritical carbon dioxide, ionic liquids, and water-based systems [10]. Novel processes for organic peroxide synthesis have been developed using plug flow reactors with optimized solvent compositions to achieve higher yields while reducing waste generation [10].

The following table presents solvent system optimization data for allyl cumyl peroxide synthesis:

Solvent SystemComposition (v/v)Temperature (°C)Pressure (bar)Yield (%)Selectivity (%)
Methanol/Water60:4020-301.085-9288-95
Acetone/Water90:1020-251.075-8585-90
Decan-1-ol/Water70:3025-351.080-8890-95
Dimethylformamide10040-501.070-8075-85
Supercritical Carbon Dioxide-40-60100-20065-7595-98

The optimization of solvent systems requires consideration of multiple factors including solubility, mass transfer, reaction kinetics, and product separation. The interfacial tension between aqueous and organic phases influences the reaction rate and product distribution, with lower interfacial tensions generally favoring higher conversion rates [7]. The catalyst exhibits evident interfacial activity and aggregates at the interface, suggesting that the control step of the reaction process is the interface reaction [7].

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

192.115029749 g/mol

Monoisotopic Mass

192.115029749 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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